5-(4-Bromophenyl)-3-chloro-2-(4-morpholinylcarbonyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
Description
The compound 5-(4-Bromophenyl)-3-chloro-2-(4-morpholinylcarbonyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is a pyrazolo[1,5-a]pyrimidine derivative characterized by distinct substituents at the C-3, C-5, C-2, and C-7 positions (Figure 1). The pyrazolo[1,5-a]pyrimidine core is a privileged scaffold in medicinal chemistry, known for its structural resemblance to purines and versatility in targeting enzymes such as kinases . Key features of this compound include:
- C-3: A chloro group, which enhances electrophilicity and influences binding interactions.
- C-2: A 4-morpholinylcarbonyl moiety, which improves solubility and modulates pharmacokinetics.
- C-7: A trifluoromethyl group, known to enhance metabolic stability and lipophilicity .
This compound’s synthesis likely involves SNAr (nucleophilic aromatic substitution) reactions at the C-5 position, leveraging PyBroP-activated intermediates, as reported for analogous pyrazolo[1,5-a]pyrimidines .
Properties
Molecular Formula |
C18H13BrClF3N4O2 |
|---|---|
Molecular Weight |
489.7 g/mol |
IUPAC Name |
[5-(4-bromophenyl)-3-chloro-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]-morpholin-4-ylmethanone |
InChI |
InChI=1S/C18H13BrClF3N4O2/c19-11-3-1-10(2-4-11)12-9-13(18(21,22)23)27-16(24-12)14(20)15(25-27)17(28)26-5-7-29-8-6-26/h1-4,9H,5-8H2 |
InChI Key |
GDJCISDYCHWPBB-UHFFFAOYSA-N |
SMILES |
C1COCCN1C(=O)C2=NN3C(=CC(=NC3=C2Cl)C4=CC=C(C=C4)Br)C(F)(F)F |
Canonical SMILES |
C1COCCN1C(=O)C2=NN3C(=CC(=NC3=C2Cl)C4=CC=C(C=C4)Br)C(F)(F)F |
Origin of Product |
United States |
Biological Activity
The compound 5-(4-Bromophenyl)-3-chloro-2-(4-morpholinylcarbonyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is a member of the pyrazolo[1,5-a]pyrimidine family, which has garnered attention due to its diverse biological activities and potential therapeutic applications. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanism of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The structural formula of the compound can be represented as follows:
- Chemical Formula : CHBrClFNO
- Molecular Weight : 396.62 g/mol
The compound features several functional groups that contribute to its biological activity, including:
- A bromophenyl group
- A chloro substituent
- A morpholinylcarbonyl moiety
- A trifluoromethyl group
Antitumor Activity
Research indicates that pyrazolo[1,5-a]pyrimidines exhibit significant antitumor properties. The specific compound has been studied for its ability to inhibit tumor cell proliferation. In vitro studies have shown that it can induce apoptosis in various cancer cell lines, including breast and lung cancer cells. The mechanism involves the activation of caspase pathways and modulation of apoptosis-related proteins such as Bcl-2 and Bax .
Anti-inflammatory Effects
In addition to its antitumor activity, this compound has demonstrated anti-inflammatory properties. It inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages stimulated by lipopolysaccharides (LPS). This effect is attributed to the inhibition of the NF-kB signaling pathway, which plays a crucial role in inflammatory responses .
Antimicrobial Properties
The compound has also been tested for antimicrobial activity against various pathogens. Preliminary studies suggest that it exhibits moderate antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae. The mechanism appears to involve disruption of bacterial cell wall synthesis .
Table: Summary of Biological Activities
| Activity | Effect | Mechanism |
|---|---|---|
| Antitumor | Induces apoptosis | Activation of caspase pathways |
| Anti-inflammatory | Inhibits cytokine production | NF-kB signaling pathway inhibition |
| Antimicrobial | Moderate antibacterial effects | Disruption of cell wall synthesis |
Case Study 1: Antitumor Efficacy in Lung Cancer
A study conducted by Zhang et al. (2023) evaluated the antitumor efficacy of this compound in a xenograft model of lung cancer. The results indicated a significant reduction in tumor volume compared to control groups, with an observed increase in apoptosis markers within tumor tissues.
Case Study 2: Inhibition of Inflammatory Responses
A clinical trial assessing the anti-inflammatory properties of this compound was performed on patients with rheumatoid arthritis. The findings showed a marked decrease in inflammatory markers and improved clinical symptoms after administration over a six-week period .
Scientific Research Applications
Medicinal Chemistry
This compound has been explored for its potential as an anti-cancer agent. Research indicates that pyrazolo[1,5-a]pyrimidine derivatives can inhibit specific kinases involved in cancer cell proliferation. The presence of the trifluoromethyl group enhances its bioactivity and selectivity towards certain targets.
Antimicrobial Activity
Studies have shown that derivatives of pyrazolo[1,5-a]pyrimidine exhibit antimicrobial properties against various bacterial strains. The compound has been tested against Gram-positive and Gram-negative bacteria, demonstrating moderate activity. This suggests potential applications in developing new antibiotics or adjunct therapies for resistant strains.
Enzyme Inhibition
The compound's structure suggests it may act as an inhibitor for certain enzymes involved in metabolic pathways. For instance, its interaction with protein kinases could be beneficial in treating diseases characterized by dysregulated signaling pathways, such as diabetes and obesity.
Neuropharmacology
Given the morpholine moiety's presence, there is potential for this compound to influence central nervous system activity. Preliminary studies indicate that similar compounds can modulate neurotransmitter systems, which may lead to applications in treating neurodegenerative diseases or psychiatric disorders.
Case Study 1: Anti-Cancer Activity
A study published in a peer-reviewed journal evaluated the cytotoxic effects of 5-(4-Bromophenyl)-3-chloro-2-(4-morpholinylcarbonyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine on various cancer cell lines. The results indicated a significant reduction in cell viability at micromolar concentrations, with mechanisms involving apoptosis and cell cycle arrest being investigated.
Case Study 2: Antimicrobial Efficacy
In another study, researchers assessed the antimicrobial properties of this compound against multi-drug resistant strains of Staphylococcus aureus and Escherichia coli. The findings revealed that while the compound exhibited some inhibitory effects, further modifications were necessary to enhance its potency and spectrum of activity.
Comparison with Similar Compounds
Table 1: Substituent Comparison of Key Pyrazolo[1,5-a]pyrimidine Derivatives
Key Observations:
Nitro groups are more electron-withdrawing, which may reduce nucleophilic substitution rates in synthesis . Replacement with 3,5-bis(trifluoromethyl)phenyl (MK75) enhances hydrophobic interactions, critical for kinase inhibition .
C-2 Position :
- The 4-morpholinylcarbonyl group in the target compound improves aqueous solubility compared to imidazole-propyl derivatives (CAS 333763-97-6) . Morpholine derivatives are widely used to optimize ADME properties .
C-7 Position :
- The trifluoromethyl group is conserved in potent kinase inhibitors (e.g., 6k/6l) due to its metabolic stability and electronegativity .
Structural and Crystallographic Insights
- Crystal Packing : Halogen interactions (Br⋯Br) in bromophenyl derivatives enhance lattice stability, as seen in .
Preparation Methods
Halogenation and Coupling Reactions
The 4-bromophenyl group is typically introduced via Suzuki-Miyaura coupling or Ullmann-type reactions. For example, p-bromophenylacetic acid serves as a foundational building block, synthesized through bromination of phenylacetic acid using N-bromosuccinimide (NBS) in the presence of Lewis acids like FeCl₃.
Table 1: Reaction Conditions for 4-Bromophenylacetic Acid Synthesis
| Reagent System | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|
| NBS, FeCl₃, CCl₄ | 25 | 78 | 99 |
| Br₂, AlBr₃, DCM | 0–5 | 65 | 97 |
| HBr, H₂O₂, AcOH | 40 | 72 | 98 |
Optimal results are achieved with NBS/FeCl₃ at ambient temperature, yielding 78% product with minimal dihalogenation.
Morpholinylcarbonyl Group Installation
Acylation with Morpholine Derivatives
The morpholinylcarbonyl moiety is introduced via nucleophilic acyl substitution. 4-(Bromoacetyl)morpholine (CAS 40299-87-4) is a key reagent, synthesized by reacting morpholine with bromoacetyl bromide under inert conditions.
Representative Procedure :
Morpholine (24.9 mmol) and diisopropylethylamine (24.9 mmol) in dichloromethane (70 mL) are cooled to 0°C. Bromoacetyl bromide (25 mmol) in CH₂Cl₂ (8 mL) is added dropwise, stirred for 45 minutes at 0°C, and warmed to room temperature. Workup with ethyl acetate and aqueous HCl yields 4-(bromoacetyl)morpholine (62%).
Table 2: Comparative Yields for 4-(Bromoacetyl)morpholine Synthesis
| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Diisopropylethylamine | CH₂Cl₂ | 0 → 20 | 0.75 | 62 |
| Triethylamine | CH₂Cl₂ | -4 | 1.5 | 54 |
| None | THF | 10 | 2 | 67 |
THF-based systems without exogenous bases achieve higher yields (67%) due to reduced side reactions.
Assembly of Trifluoromethylpyrazolo[1,5-a]pyrimidine Core
Cyclocondensation and Trifluoromethylation
The pyrazolo[1,5-a]pyrimidine scaffold is constructed via cyclocondensation of aminopyrazoles with β-keto esters. Trifluoromethylation is accomplished using Umemoto’s reagent (S-trifluoromethyldibenzothiophenium tetrafluoroborate) under radical conditions.
Critical Parameters :
-
Temperature : Reactions proceed optimally at −10°C to prevent decomposition.
-
Catalyst : CuI/1,10-phenanthroline systems enhance trifluoromethyl radical generation.
Table 3: Trifluoromethylation Efficiency
| Substrate | Reagent | Catalyst | Yield (%) |
|---|---|---|---|
| 7-H-pyrazolo[1,5-a]pyrimidine | Umemoto’s reagent | CuI/phen | 58 |
| 7-Iodo derivative | CF₃I | Pd(OAc)₂ | 41 |
Final Coupling and Functionalization
Palladium-Catalyzed Cross-Coupling
The 4-bromophenyl and trifluoromethylpyrazolo[1,5-a]pyrimidine units are conjugated via Buchwald-Hartwig amination or direct arylation.
Optimized Protocol :
A mixture of 5-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine (1.0 equiv), 4-(4-bromophenyl)morpholine (1.2 equiv), Pd₂(dba)₃ (5 mol%), Xantphos (10 mol%), and Cs₂CO₃ (2.0 equiv) in toluene is heated at 110°C for 12 hours. Chromatographic purification affords the coupled product in 68% yield.
Chlorination and Acyl Transfer
Chlorination at the 3-position is achieved using POCl₃ in DMF, while the morpholinylcarbonyl group is installed via Steglich esterification with DCC/DMAP.
Challenges and Optimization Strategies
Q & A
Q. What synthetic routes are established for this compound, and what parameters critically influence reaction efficiency?
The compound is typically synthesized via cyclocondensation of substituted pyrazole amines with trifluoromethyl-containing diketones under controlled heating (433–438 K). Key parameters include stoichiometric ratios of reactants, solvent selection (e.g., ethanol/acetone mixtures for recrystallization), and reaction duration (2.5–6 hours). Efficient water elimination during condensation is critical for yield optimization .
Q. How is single-crystal X-ray diffraction (SC-XRD) applied to confirm molecular structure?
SC-XRD involves growing crystals via slow evaporation of solvent mixtures (e.g., ethanol/acetone). Data collection at 298 K with Mo Kα radiation enables precise bond length/angle measurements. Challenges include refining H-atom positions (constrained using riding models) and merging Friedel pairs due to the absence of heavy atoms. R-factors ≤ 0.055 indicate reliable structural resolution .
Q. Which spectroscopic techniques are essential for characterizing this compound?
Key methods include:
- NMR : 1H/13C NMR to confirm substituent integration and coupling patterns.
- IR : Identification of carbonyl (C=O, ~1700 cm⁻¹) and morpholine-related bands.
- MS : High-resolution MS for molecular ion validation. Cross-referencing with literature data for analogous pyrazolo[1,5-a]pyrimidines is critical .
Q. What purification strategies ensure high-purity samples?
Recrystallization from polar aprotic solvents (e.g., methanol or ethanol/acetone mixtures) is preferred. Solvent polarity impacts crystal quality: ethanol enhances nucleation, while acetone reduces impurity incorporation. Temperature gradients during cooling (e.g., 298 K to 273 K) improve yield and purity .
Advanced Questions
Q. How are contradictions in spectroscopic data resolved during characterization?
Discrepancies between experimental and theoretical NMR chemical shifts are addressed via:
- Solvent effects : Testing in deuterated DMSO vs. CDCl3 to assess hydrogen bonding.
- Tautomerism analysis : Computational modeling (DFT) to predict dominant tautomeric forms.
- 2D NMR : HSQC and HMBC to confirm connectivity and rule out isomeric byproducts .
Q. What mechanistic insights guide optimization of cyclocondensation reactions?
Mechanistic studies suggest a stepwise pathway: (i) nucleophilic attack of the pyrazole amine on the diketone, (ii) cyclization via intramolecular dehydration, and (iii) aromatization. Catalytic acids (e.g., p-TsOH) or microwave-assisted heating can accelerate rate-limiting steps. Kinetic monitoring via in-situ IR identifies intermediate formation .
Q. How can computational chemistry predict biological activity?
- Molecular docking : Models interactions with kinase active sites (e.g., KDR kinase) using software like AutoDock.
- QSAR : Correlates substituent electronic properties (Hammett σ values) with inhibitory activity (IC50). Validation via in vitro assays (e.g., enzyme inhibition assays with ATP-competitive protocols) confirms predictions .
Q. What strategies address low reproducibility in biological assays?
- Dose-response curves : Use ≥10 concentration points to calculate precise IC50 values.
- Control experiments : Include reference inhibitors (e.g., staurosporine for kinases) and assess solvent cytotoxicity (DMSO ≤ 0.1%).
- Statistical validation : Triplicate runs with ANOVA analysis (p < 0.05) ensure reliability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
